4-Hydroxy Trimethoprim-d9
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Overview
Description
4-Hydroxy Trimethoprim-d9 is a deuterated derivative of 4-Hydroxy Trimethoprim, a compound known for its antibacterial properties. The deuterium labeling (d9) is used to facilitate research, particularly in pharmacokinetics and metabolic studies, by providing a stable isotope that can be easily traced.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Trimethoprim-d9 typically involves the deuteration of 4-Hydroxy Trimethoprim. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for catalytic hydrogenation or specialized equipment for chemical exchange reactions. Quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Trimethoprim-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced states.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy Trimethoprim-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of the compound within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mechanism of Action
The mechanism of action of 4-Hydroxy Trimethoprim-d9 is similar to that of its parent compound, 4-Hydroxy Trimethoprim. It inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is necessary for the production of nucleic acids and proteins. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A widely used antibacterial agent that also inhibits dihydrofolate reductase.
Pyrimethamine: Another antifolate drug used primarily in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase but is used in cancer treatment.
Uniqueness
4-Hydroxy Trimethoprim-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope allows for precise tracing in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.
Properties
CAS No. |
1794752-40-1 |
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Molecular Formula |
C14H18N4O4 |
Molecular Weight |
315.377 |
IUPAC Name |
2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3 |
InChI Key |
FYJKTYLNKCUCLP-GQALSZNTSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N |
Synonyms |
2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-d9 |
Origin of Product |
United States |
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